molecular formula C22H26FN3O4S B7499641 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide

2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide

Cat. No. B7499641
M. Wt: 447.5 g/mol
InChI Key: OZICTKKLIYNVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in various fields.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway. This inhibition leads to the suppression of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. In addition, 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the induction of apoptosis. In addition, the compound has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A is its high purity and yield, making it a feasible candidate for large-scale production. In addition, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A is its complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A. One area of interest is the development of more efficient synthesis methods, which could increase the accessibility of the compound for researchers. In addition, further research is needed to fully understand the mechanism of action of 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, the potential use of 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A as a therapeutic agent in combination with other drugs should also be investigated, as this could lead to more effective treatments for various diseases.

Synthesis Methods

The synthesis of 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A involves several steps, including the preparation of the starting materials and the coupling of the piperidine and benzamide moieties. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A has been optimized to yield high purity and yield, making it a feasible candidate for large-scale production.

Scientific Research Applications

2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide A has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

2-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c23-19-7-3-2-6-18(19)22(27)24-20-16-17(31(28,29)26-12-14-30-15-13-26)8-9-21(20)25-10-4-1-5-11-25/h2-3,6-9,16H,1,4-5,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZICTKKLIYNVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.